![molecular formula C13H18N4 B12904443 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-23-4](/img/structure/B12904443.png)
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyrimidine ring, with a piperidine substituent at the 2-position and methyl groups at the 4- and 6-positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common synthetic route involves the reaction of 2-aminopyrimidine with a suitable aldehyde and a secondary amine, such as piperidine, under acidic or basic conditions. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .
Chemical Reactions Analysis
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methyl groups, depending on the reaction conditions and reagents used.
Cyclization: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial applications where heterocyclic compounds are of interest
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, proliferation, or apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyridines: These compounds share the same fused ring system but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a different arrangement of the fused rings and substituents, resulting in distinct chemical reactivity and biological activity.
Properties
CAS No. |
88875-23-4 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4,6-dimethyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H18N4/c1-10-8-12(16-6-4-3-5-7-16)15-13-9-14-11(2)17(10)13/h8-9H,3-7H2,1-2H3 |
InChI Key |
YXHNKWNCEBHQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


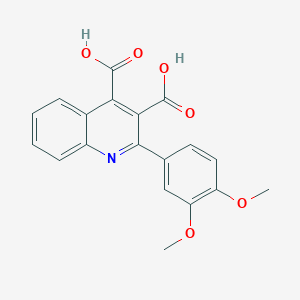

![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)

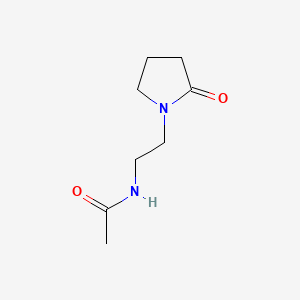
![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)
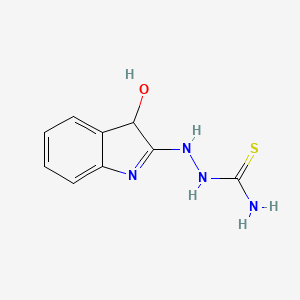
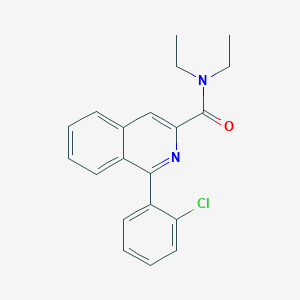
![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)

![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)
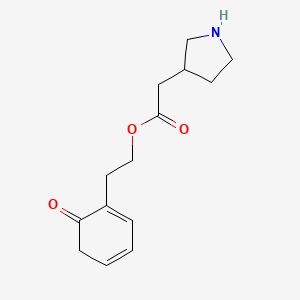
![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
